

Application Notes and Protocols: ER-076349 in Combination with Other Chemotherapy Agents

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-076349 is a synthetic analog of halichondrin B, a potent marine-derived natural product. As a microtubule dynamics inhibitor, **ER-076349** exerts its cytotoxic effects by inhibiting tubulin polymerization, which leads to the disruption of mitotic spindles and G2/M phase cell cycle arrest.[1][2] Its mechanism of action is distinct from other classes of microtubule-targeting agents such as taxanes and vinca alkaloids.[3][4] Preclinical studies have demonstrated its potent in vitro growth-inhibitory activity against a range of human cancer cell lines and significant in vivo antitumor activity in various xenograft models.[4][5][6]

The unique mechanism of **ER-076349** suggests its potential for combination therapies with other classes of chemotherapeutic agents. This document provides detailed application notes and protocols for investigating the synergistic or additive effects of **ER-076349** in combination with other chemotherapy drugs.

Data Presentation In Vitro Cytotoxicity of ER-076349

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of **ER-076349** as a single agent against various human cancer cell lines. This data serves as a baseline for designing combination studies.



Cell Line	Cancer Type	IC50 (nM)
MDA-MB-435	Breast Cancer	0.59[1][2]
COLO 205	Colon Cancer	2.4[1][2]
DLD-1	Colon Cancer	7.3[1][2]
DU 145	Prostate Cancer	3.6[1][2]
LNCaP	Prostate Cancer	1.8[1][2]
LOX	Melanoma	3.2[1][2]
HL-60	Leukemia 2.6[1][2]	
U937	Lymphoma	4.0[1][2]

Combination Index (CI) Template for Synergy Determination

The combination index (CI) method is a standard for quantifying drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Researchers can populate the following table with their experimental data.

ER-076349 Conc. (nM)	Combination Agent Conc. (µM)	Effect (e.g., % inhibition)	Fa (Fraction affected)	Combination Index (CI)
X	Υ			
X	Z	_		
A	Υ	_		
А	Z	_		

Experimental Protocols In Vitro Combination Cytotoxicity Assay (MTT Assay)



This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with **ER-076349** in combination with another chemotherapeutic agent.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- ER-076349
- Combination chemotherapeutic agent (e.g., Paclitaxel, Carboplatin)
- · 96-well plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Drug Preparation: Prepare serial dilutions of **ER-076349** and the combination agent in culture medium at 2x the final desired concentration.
- Treatment: Remove the medium from the wells and add 50 μL of the 2x ER-076349 solution and 50 μL of the 2x combination agent solution. Include wells for each drug alone and untreated controls.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.



- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
 Determine IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI).

In Vivo Xenograft Model for Combination Therapy Evaluation

This protocol provides a general framework for assessing the efficacy of **ER-076349** in combination with another agent in a murine xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID)
- Human cancer cells for implantation
- ER-076349 formulated for in vivo administration
- Combination agent formulated for in vivo administration
- Vehicle control solution
- Calipers for tumor measurement

Protocol:

- Cell Implantation: Subcutaneously inject 1-5 x 10⁶ human cancer cells into the flank of each mouse.
- Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

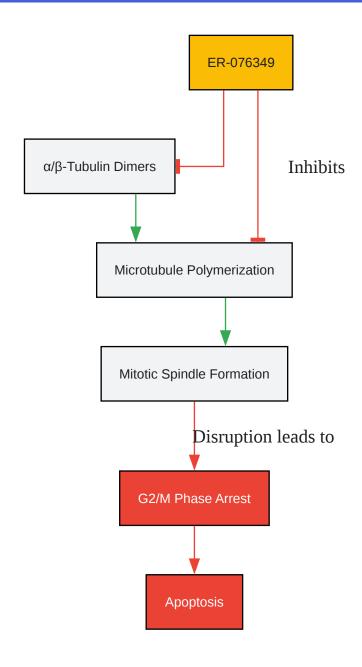


- Randomization: Randomize mice into treatment groups (e.g., Vehicle control, ER-076349 alone, Combination agent alone, ER-076349 + Combination agent).
- Dosing: Administer drugs as per the desired schedule and route (e.g., intravenous, intraperitoneal). Dosing regimens for ER-076349 in xenograft models have been reported in the range of 0.1-1 mg/kg.[5][6]
- Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
- Monitoring: Monitor animal body weight and general health throughout the study.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Signaling Pathways and Visualizations Mechanism of Action: Tubulin Polymerization Inhibition

ER-076349's primary mechanism of action is the inhibition of microtubule polymerization. This leads to a cascade of events culminating in mitotic arrest and apoptosis.





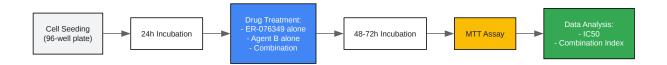
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Caption: ER-076349 inhibits tubulin polymerization, leading to mitotic arrest.

Experimental Workflow: In Vitro Combination Study

The following diagram illustrates the workflow for an in vitro study of **ER-076349** in combination with another chemotherapeutic agent.



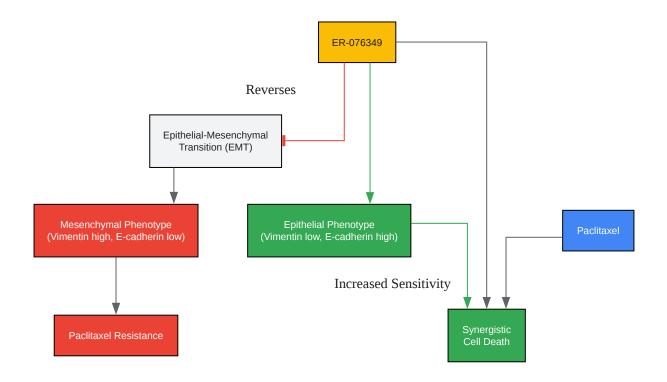


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Caption: Workflow for in vitro combination cytotoxicity assessment.

Hypothesized Synergy with Taxanes

Studies with the closely related compound eribulin suggest that combination with taxanes like paclitaxel could be synergistic. Eribulin may reverse the epithelial-mesenchymal transition (EMT), a process that can confer resistance to paclitaxel.[7][8] This suggests a potential mechanism of synergy for **ER-076349** with paclitaxel.





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Caption: Hypothesized synergy of **ER-076349** and Paclitaxel via EMT reversal.

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